molecular formula C19H15N3O2S2 B14245375 2,6-Pyridinedicarboxamide, N,N'-bis(2-mercaptophenyl)- CAS No. 223130-58-3

2,6-Pyridinedicarboxamide, N,N'-bis(2-mercaptophenyl)-

Cat. No.: B14245375
CAS No.: 223130-58-3
M. Wt: 381.5 g/mol
InChI Key: RUQQEQDCOYGHIG-UHFFFAOYSA-N
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Description

2,6-Pyridinedicarboxamide, N,N’-bis(2-mercaptophenyl)- is a compound known for its unique chemical structure and properties. It is an excellent tridentate ligand for transition metals such as copper and nickel

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Pyridinedicarboxamide, N,N’-bis(2-mercaptophenyl)- typically involves the condensation of pyridine-2,6-dicarboxylic acid with 2-mercaptophenylamine under specific reaction conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Pyridinedicarboxamide, N,N’-bis(2-mercaptophenyl)- undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to yield the corresponding amines.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 2,6-Pyridinedicarboxamide, N,N’-bis(2-mercaptophenyl)- involves its ability to coordinate with metal ions through its tridentate ligand structure. This coordination can stabilize reactive species, facilitate electron transfer, and enhance catalytic activity . The molecular targets include transition metal ions, and the pathways involved are primarily related to coordination and electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Pyridinedicarboxamide, N,N’-bis(2-mercaptophenyl)- is unique due to its dual thiol groups, which provide additional sites for coordination and reactivity. This makes it particularly useful in forming stable metal complexes and enhancing catalytic properties compared to its simpler analogs .

Properties

CAS No.

223130-58-3

Molecular Formula

C19H15N3O2S2

Molecular Weight

381.5 g/mol

IUPAC Name

2-N,6-N-bis(2-sulfanylphenyl)pyridine-2,6-dicarboxamide

InChI

InChI=1S/C19H15N3O2S2/c23-18(21-12-6-1-3-10-16(12)25)14-8-5-9-15(20-14)19(24)22-13-7-2-4-11-17(13)26/h1-11,25-26H,(H,21,23)(H,22,24)

InChI Key

RUQQEQDCOYGHIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC=C3S)S

Origin of Product

United States

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